molecular formula C5H7NO3 B3425592 4-Oxo-L-proline CAS No. 4347-18-6

4-Oxo-L-proline

Cat. No.: B3425592
CAS No.: 4347-18-6
M. Wt: 129.11 g/mol
InChI Key: HFXAFXVXPMUQCQ-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-L-proline can be synthesized through several methods. One common synthetic route involves the oxidation of L-proline. This process typically uses oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions to achieve the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological methods. Microorganisms that can convert L-proline to this compound are cultured in large bioreactors. The fermentation process is optimized to maximize yield, and the compound is extracted and purified from the culture medium. This method is preferred for its efficiency and lower environmental impact compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce other derivatives.

    Reduction: It can be reduced to form 4-hydroxy-L-proline.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or sodium periodate in aqueous solution.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 4-Hydroxy-L-proline.

    Substitution: Various substituted proline derivatives.

Mechanism of Action

4-Oxo-L-proline exerts its effects through its interactions with various enzymes and metabolic pathways. One key enzyme is this compound reductase, which catalyzes the reduction of this compound to cis-4-hydroxy-L-proline . This reaction involves the transfer of electrons from NADH to this compound, resulting in the formation of cis-4-hydroxy-L-proline and NAD+ . This enzyme plays a crucial role in the metabolism of proline and its derivatives.

Comparison with Similar Compounds

4-Oxo-L-proline is unique compared to other proline derivatives due to its specific chemical structure and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound’s unique structure allows it to participate in specific biochemical reactions that other proline derivatives cannot.

Properties

IUPAC Name

(2S)-4-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXAFXVXPMUQCQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942014
Record name 4-Oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-18-6, 2002-02-0
Record name 4-Oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4347-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ketoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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